molecular formula C10H12N2O3 B1363642 L-4-Carbamoylphenylalanine CAS No. 223593-04-2

L-4-Carbamoylphenylalanine

Cat. No.: B1363642
CAS No.: 223593-04-2
M. Wt: 208.21 g/mol
InChI Key: OZVAXCWACWDNIQ-QMMMGPOBSA-N
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Description

L-4-Carbamoylphenylalanine, also known as (2S)-2-amino-3-[4-(aminocarbonyl)phenyl]propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a carbamoyl group attached to the phenyl ring of phenylalanine. This compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol .

Scientific Research Applications

L-4-Carbamoylphenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is employed in the production of various biochemical products

Biochemical Analysis

Biochemical Properties

L-4-Carbamoylphenylalanine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase and tyrosine aminotransferase. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine, and the presence of the carbamoyl group in this compound can influence this reaction by altering the enzyme’s substrate specificity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting their activity and downstream signaling events .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling pathways. For example, this compound can affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by acting as a modulator of transcription factors, thereby affecting the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules, including enzymes and proteins. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, this compound can inhibit the activity of phenylalanine hydroxylase by competing with phenylalanine for binding to the enzyme’s active site. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products. These degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have indicated that prolonged exposure to this compound can result in changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when studying this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s adverse effects become pronounced. Therefore, it is essential to carefully determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the shikimate pathway. This compound can be metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, leading to the formation of various metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, the presence of this compound can alter the flux of metabolites through the shikimate pathway, affecting the synthesis of aromatic amino acids and other downstream metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. For example, the presence of a mitochondrial targeting signal can direct this compound to the mitochondria, where it can participate in metabolic processes and influence mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-4-Carbamoylphenylalanine can be synthesized through various synthetic routesThe protecting groups are then removed to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overproduce phenylalanine, which is then chemically modified to introduce the carbamoyl group. This method is advantageous due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

L-4-Carbamoylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVAXCWACWDNIQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376132
Record name L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223593-04-2
Record name L-4-Carbamoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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